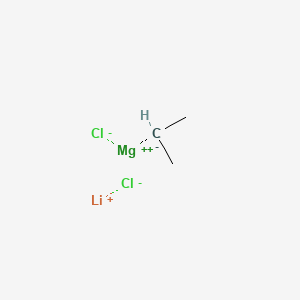

Isopropylmagnesium Chloride-Lithium Chloride

描述

Historical Development and Significance of Turbo Grignard Reagents

The journey to the development of "Turbo Grignard reagents" began with the seminal work of François Auguste Victor Grignard in 1900, who discovered that organomagnesium halides could be prepared by reacting an organic halide with magnesium metal. rsc.orgacs.org These "Grignard reagents" quickly became indispensable tools in organic synthesis. rsc.orgacs.org However, their application was often hampered by sluggish reactions, the formation of undesired byproducts, and incompatibility with certain functional groups. rsc.org

A significant breakthrough came in 2004 when Paul Knochel and his research group introduced the concept of "Turbo Grignard reagents" by incorporating lithium chloride (LiCl) into the Grignard reagent preparation. rsc.orgrsc.orgvander-lingen.nl This simple addition was found to dramatically accelerate halogen-magnesium exchange reactions and enhance the reactivity of the resulting organomagnesium species. rsc.orgrsc.orgvander-lingen.nlchem-station.com Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) emerged as a particularly effective and versatile reagent from these studies. rsc.orgrsc.org

The significance of Turbo Grignard reagents like i-PrMgCl·LiCl lies in their ability to overcome many of the limitations of their classical counterparts. They allow for the preparation of highly functionalized Grignard reagents at milder reaction conditions and with greater efficiency. rsc.orgchem-station.comkanto.co.jp This has opened up new avenues for the synthesis of complex organic molecules, making previously challenging transformations more accessible. smolecule.com

Evolution of Organomagnesium Reagents: From Grignard to Turbo Grignard

The evolution from traditional Grignard reagents to Turbo Grignard reagents represents a paradigm shift in understanding and manipulating organomagnesium chemistry. Classical Grignard reagents, with the general formula RMgX, exist in solution as complex mixtures of monomeric, dimeric, and higher polymeric aggregates, which are in equilibrium as described by the Schlenk equilibrium. vander-lingen.nlresearchgate.net This aggregation is believed to temper their reactivity.

The introduction of lithium chloride disrupts these aggregates. vander-lingen.nlchem-station.comresearchgate.netorganic-chemistry.org The presence of LiCl is believed to break down the polymeric structures of the Grignard reagent, leading to the formation of more soluble and reactive monomeric species. vander-lingen.nlorganic-chemistry.orgguidechem.com This key innovation paved the way for the development of a new class of organomagnesium reagents with significantly enhanced performance. The ability to perform reactions at lower temperatures also improves the functional group tolerance, allowing for the presence of esters, nitriles, and other sensitive groups that would be incompatible with traditional Grignard reagents under typical reaction conditions. chem-station.comorgsyn.orgresearchgate.net

Conceptual Framework of Enhanced Reactivity and Selectivity

The enhanced reactivity and selectivity of this compound are attributed to a combination of factors that alter the structure and reactivity of the organomagnesium species in solution. vander-lingen.nlchem-station.comresearchgate.net

Disaggregation of Polymeric Species: As mentioned, LiCl plays a crucial role in breaking down the polymeric aggregates of the Grignard reagent. vander-lingen.nlresearchgate.netorganic-chemistry.org This leads to a higher concentration of the active monomeric organomagnesium species, thereby increasing the reaction rate. researchgate.netorganic-chemistry.org

Formation of "Ate" Complexes: The addition of LiCl promotes the formation of more nucleophilic magnesiate "ate" complexes, such as [RMgX₂]⁻Li⁺. researchgate.netchemistryviews.org These species are more electron-rich and, consequently, more reactive towards electrophiles than the neutral Grignard reagent. researchgate.netchemistryviews.org

Increased Solubility: The presence of LiCl increases the solubility of the organomagnesium species, which is particularly beneficial for reactions involving less reactive organic halides. vander-lingen.nlguidechem.com This improved solubility ensures a higher effective concentration of the reagent in the reaction medium.

Synergistic Effects: The combination of these effects results in a reagent that is not only more reactive but also more selective. The ability to perform reactions at lower temperatures minimizes side reactions and allows for the precise targeting of specific reaction sites within a molecule. chem-station.com

The following table summarizes the key differences between classical Grignard reagents and Turbo Grignard reagents:

| Feature | Classical Grignard Reagents (RMgX) | Turbo Grignard Reagents (RMgCl·LiCl) |

| Composition | Aggregates of RMgX, MgX₂, and R₂Mg | Monomeric RMgCl·LiCl, "ate" complexes |

| Reactivity | Moderate | High |

| Reaction Temperature | Often requires elevated temperatures | Can be used at low temperatures |

| Functional Group Tolerance | Limited | High (tolerates esters, nitriles, etc.) |

| Solubility | Can be limited | Generally high |

The impact of this compound on synthetic organic chemistry is profound. Its development has not only provided a more powerful tool for known transformations but has also enabled the discovery of new reactions and synthetic strategies. The enhanced understanding of the role of additives like LiCl continues to drive further innovation in the field of organometallic chemistry.

属性

IUPAC Name |

lithium;magnesium;propane;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTNVRCCIDISMV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2LiMg | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthesis Methodologies for Isopropylmagnesium Chloride Lithium Chloride

Conventional Preparative Routes of i-PrMgCl·LiCl

Conventional synthesis of i-PrMgCl·LiCl is typically performed in a batch-wise manner, offering a reliable method for producing this reagent in standard laboratory settings.

Reaction of Isopropyl Halides with Magnesium in the Presence of Lithium Chloride

The most common conventional route for the synthesis of isopropylmagnesium chloride-lithium chloride involves the direct reaction of an isopropyl halide, such as isopropyl chloride or isopropyl bromide, with magnesium metal in the presence of anhydrous lithium chloride. This reaction is typically conducted under an inert atmosphere to prevent the degradation of the highly reactive Grignard reagent by moisture and oxygen.

The fundamental reaction can be represented as: (CH₃)₂CHCl + Mg + LiCl → (CH₃)₂CHMgCl·LiCl

The role of lithium chloride in this synthesis is crucial. Grignard reagents in ether solvents often exist as complex aggregated species, which can limit their solubility and reactivity. acs.org Lithium chloride acts to break down these polymeric aggregates, leading to the formation of more soluble and kinetically more reactive monomeric or dimeric organomagnesium species. acs.org This effect is so pronounced that i-PrMgCl·LiCl is often referred to as a "Turbo Grignard" reagent due to its enhanced reactivity compared to the LiCl-free counterpart. beilstein-archives.org The presence of LiCl has been shown to significantly accelerate the rate of halogen-magnesium exchange reactions. acs.org For instance, in the reaction of p-methoxybromobenzene with isopropylmagnesium chloride, the addition of an equimolar amount of LiCl increased the reaction conversion from 18% to 84% under identical conditions. acs.org

The reaction is typically initiated by adding the isopropyl halide to a suspension of magnesium turnings and lithium chloride in a suitable solvent. researchgate.net An initiation period is often observed, after which an exothermic reaction commences. The mixture is then typically stirred for several hours to ensure complete reaction. researchgate.net

Table 1: Comparison of Reaction Conversion with and without Lithium Chloride

| Reactant | Reagent | Additive | Temperature (°C) | Time (h) | Conversion (%) |

| p-Methoxybromobenzene | i-PrMgCl | None | 25 | 2 | 18 |

| p-Methoxybromobenzene | i-PrMgCl | LiCl | 25 | 2 | 84 |

This table illustrates the significant rate enhancement provided by the addition of lithium chloride in a halogen-magnesium exchange reaction, based on findings by Knochel et al. acs.org

Advanced and Continuous-Flow Synthesis Strategies

To address some of the limitations of batch synthesis, such as safety concerns with exotherms, batch-to-batch variability, and challenges in scaling up, advanced continuous-flow methodologies have been developed for the production of i-PrMgCl·LiCl. beilstein-archives.orgnih.gov These methods offer on-demand generation of the reagent with improved control and efficiency. beilstein-archives.org

Tubular Reactors and Packed-Bed Columns for On-Demand Generation

A prominent strategy in the continuous-flow synthesis of i-PrMgCl·LiCl involves the use of tubular reactors, particularly packed-bed columns. beilstein-archives.org In this setup, a solution of the isopropyl halide in a suitable solvent is passed through a column packed with magnesium metal. vapourtec.com For the synthesis of the LiCl complex, a stratified bicomponent packed-bed column containing both magnesium and lithium chloride can be employed. beilstein-archives.org

This approach allows for the on-demand generation of the Grignard reagent as it is needed for a subsequent reaction. vapourtec.com The continuous flow of reactants over the stationary magnesium bed ensures efficient heat and mass transfer, providing excellent control over the highly exothermic reaction. researchgate.net A fixed-bed reactor setup, where a solution of 2-chloropropane (B107684) is passed through a column of magnesium chips followed by a column of LiCl, has been described for the continuous production of i-PrMgCl·LiCl. guidechem.com The system's temperature can be maintained by circulating cooling water, and the residence time of the reactants in the columns can be precisely controlled by adjusting the flow rate. guidechem.com

This methodology not only enhances the safety of the process but also allows for the preparation of highly concentrated solutions of the "Turbo Grignard" reagent. beilstein-archives.org

Automation and Scalability in i-PrMgCl·LiCl Production

The use of continuous-flow systems for i-PrMgCl·LiCl synthesis lends itself well to automation and offers significant advantages in terms of scalability. beilstein-archives.org A novel approach involves a disposable cartridge concept, where pre-packed cartridges of magnesium and lithium chloride can be used in an automated synthesizer. beilstein-archives.orgbeilstein-journals.org This "pod-style" system allows for the on-demand, discovery-scale preparation of fresh reagent, independent of the operator's experience with organometallic chemistry. beilstein-archives.org

The scalability of continuous-flow synthesis has been demonstrated to be superior to traditional batch methods. In a comparative study, the continuous-flow procedure for the synthesis of i-PrMgCl·LiCl resulted in a significantly higher concentration (2.10 M) in a much shorter reaction time (1.5 hours) compared to the batch protocol (0.89 M in 12 hours). beilstein-archives.orgnih.gov This represents a 7-fold increase in throughput and a 15-fold improvement in space-time yield. nih.gov Such improvements are critical for the industrial production of i-PrMgCl·LiCl, where efficiency and consistency are paramount. The ability to replenish the magnesium in the reactor as it is consumed further enhances the potential for long-term, continuous production. guidechem.com

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of i-PrMgCl·LiCl

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Initial [2-chloropropane] (M) | 0.92 | 2.50 |

| Reaction Time (h) | 12 | 1.5 |

| Final [i-PrMgCl·LiCl] (M) | 0.89 | 2.10 |

| Throughput Improvement | - | 7-fold |

| Space-Time Yield Improvement | - | 15-fold |

This table summarizes the significant advantages in concentration, reaction time, throughput, and space-time yield of the continuous-flow synthesis method over the conventional batch process. beilstein-archives.orgnih.gov

Iii. Structural Elucidation and Mechanistic Insights into Isopropylmagnesium Chloride Lithium Chloride Reactivity

Solution-Phase Aggregation and the Schlenk Equilibrium in Organomagnesium Chemistry

Grignard reagents in solution, such as tetrahydrofuran (B95107) (THF), exist as a complex mixture of species governed by the Schlenk equilibrium. nih.govwikipedia.org This equilibrium involves the disproportionation of two molecules of the organomagnesium halide (RMgX) into a dialkylmagnesium species (MgR₂) and a magnesium dihalide (MgX₂). wikipedia.org

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic and halide substituents. wikipedia.org In ethereal solvents like THF, the magnesium centers are typically coordinated by solvent molecules. wikipedia.org Furthermore, these species can form various dimeric and higher oligomeric aggregates in solution. wikipedia.org

The addition of lithium chloride (LiCl) to a Grignard reagent solution profoundly impacts the aggregation states and the Schlenk equilibrium. nih.govorganic-chemistry.orgacs.org LiCl is known to break down the polymeric aggregates of the Grignard reagent, leading to the formation of smaller, more soluble, and more reactive species. organic-chemistry.orgacs.orgharvard.edu This disaggregation effect is a key contributor to the enhanced reactivity of "turbo-Grignard" reagents. organic-chemistry.org

Computational studies have shown that LiCl preferentially coordinates with the magnesium dichloride (MgCl₂) species formed in the Schlenk equilibrium. nih.govacs.org This interaction shifts the equilibrium to the right, favoring the formation of the more nucleophilic dialkylmagnesium (MgR₂) species. nih.govacs.org Ab initio molecular dynamics simulations suggest that LiCl can decompose its common tetranuclear cubane-like clusters (Li₄Cl₄) to form mixed LiCl·MgCl₂ aggregates. nih.govacs.org These mixed aggregates feature prevalent Li–(μ₂-Cl)₂–Mg rings and linear LiCl entities. nih.govacs.org

The interaction between the Grignard species and LiCl clusters is thought to be initiated by the coordination of a lithium atom to the chloride of the magnesium species. nih.govacs.org This is followed by the binding of a bridging chloride to the magnesium center. nih.govacs.org

A variety of spectroscopic techniques have been employed to probe the complex solution structures of i-PrMgCl·LiCl. Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) is a powerful tool for determining the size of molecules in solution by measuring their diffusion coefficients. vander-lingen.nl Studies on related "turbo-Hauser" bases ((TMP)MgCl·LiCl) using DOSY-NMR have provided insights into the species present in solution, suggesting the formation of solvent-separated ion pairs. vander-lingen.nl While direct DOSY-NMR data for i-PrMgCl·LiCl is not extensively detailed in the provided search results, the technique has been instrumental in characterizing similar systems. vander-lingen.nl

⁷Li-NMR is another valuable technique for studying lithium-containing species in solution. It can provide information about the local environment of the lithium ions. ⁷Li DOSY NMR has been used to study the diffusion of lithium ions in various electrolyte solutions, demonstrating its utility in probing the aggregation and association of lithium salts.

A combination of electrospray-ionization mass spectrometry, electrical conductivity measurements, and NMR spectroscopy has been used to analyze solutions of various Grignard reagents (RMgCl) in the presence and absence of LiCl. nih.gov These studies indicate that RMgCl forms mononuclear species in THF, which can then form trinuclear anions. nih.gov The addition of LiCl significantly increases the abundance of more electron-rich and nucleophilic ate complexes, which helps to explain the beneficial effect on reactivity. nih.gov

Role of Lithium Chloride in Enhancing Reactivity

The presence of LiCl significantly accelerates reactions involving Grignard reagents, a phenomenon that has been extensively documented. wikipedia.orgorganic-chemistry.orgvander-lingen.nl This enhancement is attributed to several factors that alter the structure and composition of the Grignard solution.

As previously mentioned, a primary role of LiCl is to break up the aggregates of Grignard reagents. wikipedia.orgorganic-chemistry.org In the absence of LiCl, Grignard reagents can form polymeric chains or clusters, which are less reactive. organic-chemistry.org LiCl disrupts these aggregates, leading to a higher concentration of monomeric or smaller, more reactive species in solution. organic-chemistry.orgresearchgate.net

These mixed clusters can create a more organized and reactive environment. For instance, the formation of non-planar LiClMgCl rings has been observed in the solid-state structure of a related "turbo-Hauser" base. vander-lingen.nl While the exact structures in solution may differ, it points to the intimate association between lithium, magnesium, and chloride ions. This close association can facilitate the delivery of the nucleophilic organic group in subsequent reactions.

Theoretical and Computational Studies of i-PrMgCl·LiCl

Theoretical and computational studies have provided invaluable insights into the structure and reactivity of i-PrMgCl·LiCl, complementing experimental findings. nih.govnih.govgmu.edu These studies help to visualize the complex equilibria and transition states that are often difficult to observe directly.

Ab initio molecular dynamics (AIMD) simulations have been particularly useful in exploring the dynamic nature of these solutions. nih.govacs.org These simulations have shown that in THF, LiCl exists as Li₄Cl₄ aggregates with a compact cubane-like structure. nih.govacs.org Upon interaction with the Grignard reagent components, specifically MgCl₂, these clusters break down to form smaller, mixed Li:Mg:Cl aggregates. nih.govacs.org

Density Functional Theory (DFT) calculations have been used to investigate the geometries and energetics of the various species present in solution. gmu.edu These calculations support the idea that LiCl weakens the Mg-Cl bond in the Grignard reagent, making the organic group more available for reaction. gmu.edu One computational study hypothesized that an increase in the Mg-Cl bond distance or a decrease in its bond order creates the conditions for a "turbo" Grignard reagent. gmu.edu

Quantum chemical calculations have also been combined with experimental techniques like single-crystal X-ray diffraction and NMR spectroscopy to provide a comprehensive understanding of the enhanced reactivity. nih.gov These combined approaches have led to the characterization of bimetallic reactive species, such as [t-Bu₂Mg·LiCl·4thf], which features two tert-butyl anions at the magnesium center with incorporated lithium chloride, offering a concrete model for the reactive species in solution. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Reactivity

Quantum chemical calculations, including ab initio molecular dynamics simulations, have been instrumental in elucidating the intricate role of lithium chloride in modulating the reactivity of Grignard reagents. These studies have revealed that LiCl is not an inert salt but an active participant in the reaction mechanism.

One of the key findings from these calculations is the influence of LiCl on the Schlenk equilibrium. In solution, Grignard reagents exist in a complex equilibrium between the alkylmagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and magnesium dihalide (MgX₂). Computational models have shown that LiCl interacts with MgCl₂, forming mixed aggregates. This interaction effectively shifts the Schlenk equilibrium towards the formation of the more nucleophilic and reactive dialkylmagnesium species.

Furthermore, quantum chemical studies have shed light on the structure of the active reagent in solution. Traditional Grignard reagents are known to form polymeric aggregates, which reduces their reactivity. Theoretical models indicate that LiCl plays a crucial role in breaking down these aggregates, leading to the formation of smaller, more soluble, and more reactive monomeric or dimeric species. This deaggregation is believed to be a key factor in the enhanced performance of i-PrMgCl·LiCl.

Modeling of Reactive Intermediates and Transition States

The modeling of reactive intermediates and transition states through quantum chemical calculations has provided a deeper understanding of the reaction pathways involving i-PrMgCl·LiCl. These models allow for the visualization and energetic evaluation of the transient structures that are formed during a chemical reaction.

For instance, in the context of halogen-magnesium exchange reactions, theoretical calculations have been employed to investigate the structure of the transition state. These studies support a concerted mechanism where the exchange of the halogen and the magnesium metal occurs in a single step. The presence of LiCl is thought to stabilize the transition state, thereby lowering the activation energy and accelerating the reaction rate.

Computational studies have also explored the geometry of various reactive intermediates. For example, the formation of ate-complexes, where the magnesium center becomes anionic, has been proposed as a key reactive species. The presence of LiCl is believed to promote the formation of these more electron-rich and, consequently, more nucleophilic magnesate complexes in solution. wikipedia.org

Kinetic Studies of Reactions Involving i-PrMgCl·LiCl

Kinetic studies have been crucial in quantifying the enhanced reactivity of i-PrMgCl·LiCl and in providing a basis for comparing its performance with traditional Grignard reagents. These studies have primarily focused on the halogen-magnesium exchange reaction, a key application of this reagent.

Determination of Exchange Rates in Halogen-Magnesium Exchange

Kinetic experiments have systematically investigated the factors influencing the rate of the halogen-magnesium exchange reaction. A significant finding is the strong dependence of the reaction rate on the nature of the halogen leaving group. Competition experiments have established the following order of reactivity for haloarenes: ArI > ArBr > ArCl. rsc.org The relative reactivities have been quantified, showing a dramatic difference in exchange rates. rsc.org

| Leaving Group | Relative Reactivity Ratio |

|---|---|

| Iodide (I) | 10¹¹ |

| Bromide (Br) | 10⁶ |

| Chloride (Cl) | 1 |

Furthermore, absolute rate constants for the bromine-magnesium exchange have been determined for specific substrates. These quantitative data provide a concrete measure of the reaction speed under defined conditions.

| Substrate | Rate Constant (k) [M⁻¹s⁻¹] |

|---|---|

| 4-bromobenzonitrile | 2.97 x 10⁻³ |

| 1-bromo-3-chlorobenzene | 8.37 x 10⁻⁴ |

Kinetic studies have also demonstrated that electron-withdrawing substituents on the aromatic ring significantly accelerate the rate of halogen-magnesium exchange. rsc.org This effect is attributed to the stabilization of the developing negative charge on the aromatic ring in the transition state.

Comparative Kinetic Analyses with Traditional Grignard Reagents

A key aspect of understanding the utility of i-PrMgCl·LiCl is the direct comparison of its reaction rates with those of conventional Grignard reagents. Kinetic studies have consistently shown that the addition of LiCl leads to a dramatic acceleration of the halogen-magnesium exchange reaction.

For many substrates, the rate of exchange using i-PrMgCl alone is significantly slower than when the LiCl complex is used. In some cases, for highly reactive substrates, the less active i-PrMgCl (without LiCl) is found to be a more suitable reagent to control the reaction. rsc.org

The enhanced reactivity of the LiCl-complexed reagent allows for exchange reactions to be carried out at much lower temperatures, which improves the functional group tolerance of the process. researchgate.net This kinetic advantage is a primary reason for the widespread adoption of "Turbo-Grignard" reagents in modern organic synthesis.

| Reagent | General Reactivity | Typical Reaction Conditions |

|---|---|---|

| i-PrMgCl·LiCl | High | Low temperatures (e.g., -15 °C to room temperature) |

| i-PrMgCl | Low to Moderate | Higher temperatures may be required |

Iv. Reaction Mechanisms and Reactivity Profiles of Isopropylmagnesium Chloride Lithium Chloride

Halogen-Magnesium Exchange Reactions

One of the most powerful applications of i-PrMgCl·LiCl is in the halogen-magnesium exchange reaction. This process allows for the preparation of a wide variety of functionalized Grignard reagents from the corresponding organic halides under mild conditions. The presence of lithium chloride is crucial, as it breaks down the polymeric aggregates of the Grignard reagent, leading to more reactive and soluble monomeric species, thereby significantly accelerating the rate of exchange. rsc.orgguidechem.com This enhanced reactivity allows for transformations that are often slow or inefficient with conventional Grignard reagents. rsc.org

The i-PrMgCl·LiCl complex facilitates the halogen-magnesium exchange across a broad spectrum of organic halides. The reactivity of the halide follows the general trend I > Br > Cl. rsc.org

Aryl Halides: The exchange reaction is highly efficient for a wide range of functionalized aryl iodides and bromides. clockss.orgresearchgate.net Even electron-rich aryl bromides, which are typically less reactive, can undergo the exchange. rsc.org The reaction proceeds smoothly under mild conditions, often at low temperatures, which contributes to its excellent functional group tolerance. clockss.org

Heteroaryl Halides: A diverse array of heteroaryl Grignard reagents can be prepared using this methodology. clockss.org The increased reactivity of i-PrMgCl·LiCl is particularly beneficial for heteroaromatic systems, which can be sensitive to harsher reaction conditions. rsc.org However, some highly reactive heteroaryl bromides may react too quickly, in which case the less active i-PrMgCl (without LiCl) might be more suitable. rsc.org

Alkenyl Halides: The halogen-magnesium exchange is also applicable to alkenyl iodides, proceeding stereoselectively to afford the corresponding alkenyl Grignard reagents. clockss.org This provides a valuable route to functionalized alkenes.

A key limitation is the general inertness of organic chlorides towards this exchange reaction, although some activated chlorides may react. rsc.org Additionally, highly reactive functional groups that are incompatible with Grignard reagents, even at low temperatures, will limit the scope of this transformation.

The halogen-magnesium exchange reaction mediated by i-PrMgCl·LiCl exhibits high levels of regioselectivity and remarkable functional group tolerance.

Regioselectivity: In molecules containing multiple halogen atoms, the exchange typically occurs at the most acidic position or is directed by chelating groups. For instance, in di- or polyhalogenated aromatic and heteroaromatic compounds, the exchange can be controlled to occur at a specific position. rsc.org Dibromides often undergo regioselective exchange of the bromine atom that is ortho to a chelating group. harvard.edu The regioselectivity can also be influenced by electronic effects, with the exchange being faster for more electron-deficient aromatic rings. harvard.edu

Functional Group Tolerance: A significant advantage of the i-PrMgCl·LiCl system is its compatibility with a wide array of sensitive functional groups that are often incompatible with organolithium reagents or traditional Grignard preparations. clockss.orgharvard.edu These include esters, nitriles, amides, and even some nitro groups. researchgate.netharvard.eduwikipedia.org This tolerance is largely due to the ability to perform the exchange reactions at very low temperatures, where the reactivity of the newly formed Grignard reagent towards these functional groups is minimized. harvard.edu

Table 1: Functional Group Tolerance in Halogen-Magnesium Exchange with i-PrMgCl·LiCl

| Functional Group | Compatibility | Conditions |

| Ester | Tolerated | Low temperatures (e.g., -40 °C to 0 °C) |

| Nitrile | Tolerated | Low temperatures |

| Amide | Tolerated | Low temperatures |

| Nitro | Tolerated in some cases | Low temperatures |

| Ketone | Generally not tolerated | Reacts with the Grignard reagent |

| Aldehyde | Generally not tolerated | Reacts with the Grignard reagent |

Nucleophilic Addition Reactions

Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), often referred to as a "turbo Grignard" reagent, exhibits enhanced reactivity in nucleophilic addition reactions compared to its LiCl-free counterpart. rsc.orgresearchgate.net The presence of lithium chloride is believed to break down the oligomeric aggregates of the Grignard reagent, leading to more reactive monomeric species. guidechem.comorganic-chemistry.org This heightened reactivity allows for efficient additions to a variety of electrophiles.

The addition of i-PrMgCl·LiCl to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction, yielding secondary and tertiary alcohols, respectively. youtube.comyoutube.commasterorganicchemistry.com The general mechanism involves the nucleophilic attack of the isopropyl group from the Grignard reagent on the electrophilic carbonyl carbon. youtube.comyoutube.com This attack breaks the carbon-oxygen pi bond, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to furnish the final alcohol product. youtube.com

While the reaction is often depicted as a straightforward two-electron process, there is evidence to suggest that a single-electron transfer (SET) mechanism can be involved, particularly with certain substrates. nih.gov For instance, the reaction of i-PrMgCl·LiCl with specific ketones has resulted in reduction products and complex mixtures, indicating the formation of radical intermediates, which is a hallmark of an SET pathway. nih.gov The propensity for i-PrMgCl·LiCl to react via SET appears to be greater than that of isopropylmagnesium chloride alone. nih.gov

The reactivity of Grignard reagents, including i-PrMgCl·LiCl, is highly dependent on temperature. Only highly reactive electrophiles like aldehydes and most ketones react at significant rates below 0°C. guidechem.comharvard.edu This characteristic allows for the preparation of organomagnesium reagents with various functional groups at low temperatures, minimizing unwanted side reactions. guidechem.comharvard.edu

Table 1: Examples of Nucleophilic Additions of i-PrMgCl·LiCl to Carbonyl Compounds

| Electrophile | Reagent | Product | Yield (%) | Reference |

| Benzaldehyde | i-PrMgCl·LiCl | 1-Phenyl-2-methylpropan-1-ol | 81 | harvard.edu |

| 4-Cyanobenzaldehyde | i-PrMgCl·LiCl | 1-(4-Cyanophenyl)-2-methylpropan-1-ol | Not Specified | harvard.edu |

| Ketone 7 | i-PrMgCl·LiCl | 1,2-reduction product 8d and complex mixture | Not Specified | nih.gov |

While Grignard reagents typically favor 1,2-addition to α,β-unsaturated carbonyl compounds (enones), conjugate addition (1,4-addition) can be achieved under specific conditions. libretexts.org The addition of i-PrMgCl·LiCl can be directed towards conjugate addition, particularly in the presence of a copper catalyst. For example, the copper-catalyzed addition of this compound complex to an enone in the presence of chlorotrimethylsilane has been reported to yield the enol ether product as a single diastereoisomer in 71% yield. rsc.org Without a transition metal catalyst, 1,2-addition is generally the preferred pathway for the reaction of i-PrMgCl·LiCl with α,β-unsaturated ketones. rsc.org

The mechanism of 1,4-addition involves the nucleophilic attack of the Grignard reagent at the β-carbon of the enone, which is rendered electrophilic through conjugation with the carbonyl group. libretexts.org This results in the formation of a magnesium enolate intermediate, which is then typically protonated during workup to yield the saturated ketone. libretexts.org

Formation of Other Organometallic Species via i-PrMgCl·LiCl

The high reactivity and favorable solubility of i-PrMgCl·LiCl make it a valuable precursor for the synthesis of other important organometallic reagents.

A significant application of i-PrMgCl·LiCl is in the preparation of mixed lithium-magnesium amide bases, commonly known as Knochel-Hauser bases. rsc.orgguidechem.com These bases are synthesized by reacting i-PrMgCl·LiCl with a secondary amine, such as diisopropylamine or 2,2,6,6-tetramethylpiperidine (TMP), in a solvent like tetrahydrofuran (B95107) (THF). rsc.orgguidechem.comnih.gov

The resulting Knochel-Hauser bases (R1R2NMgCl·LiCl) exhibit superior solubility and higher reactivity for the magnesiation of functionalized aromatic and heteroaromatic compounds compared to traditional Hauser bases (R1R2NMgCl). rsc.orgguidechem.com The presence of LiCl is crucial as it enhances the solubility of the magnesium amide, thereby increasing its kinetic basicity. guidechem.com These bases are highly effective for regioselective deprotonation due to their strong basicity and low nucleophilicity. nih.gov

Table 2: Common Knochel-Hauser Bases Prepared from i-PrMgCl·LiCl

| Amine Precursor | Base Formula | Common Name | Reference |

| Diisopropylamine | i-Pr2NMgCl·LiCl | Turbo-Hauser Base | organic-chemistry.org |

| 2,2,6,6-Tetramethylpiperidine | TMPMgCl·LiCl | Knochel-Hauser Base | nih.gov |

Magnesium alkoxides (ROMgCl·LiCl) can be prepared through the reaction of i-PrMgCl·LiCl with alcohols. This reaction proceeds via a deprotonation mechanism where the Grignard reagent acts as a strong base, abstracting the acidic proton from the hydroxyl group of the alcohol. The by-product of this reaction is propane gas. The resulting magnesium alkoxide-lithium chloride complex remains in solution.

Oxidative Insertion Reactions of Magnesium

The formation of i-PrMgCl·LiCl itself is a prime example of an oxidative insertion reaction. This process involves the direct insertion of magnesium metal into the carbon-chlorine bond of isopropyl chloride. wikipedia.orgyoutube.com The reaction is typically carried out in an ether solvent such as THF. masterorganicchemistry.com The presence of lithium chloride during this synthesis is what distinguishes the "turbo Grignard" reagent and is key to its enhanced reactivity. wikipedia.orgchem-station.com

The mechanism of Grignard reagent formation is believed to involve radical intermediates and occurs on the surface of the magnesium metal. masterorganicchemistry.com The oxidative insertion involves the oxidation of magnesium from its elemental state (oxidation state 0) to Mg(II) in the final Grignard reagent. youtube.com LiCl plays a crucial role by increasing the solubility of the formed Grignard reagent and preventing its aggregation, which keeps the magnesium surface active and accelerates the reaction. guidechem.com This allows the preparation of i-PrMgCl·LiCl at lower temperatures and with higher efficiency compared to the synthesis of the Grignard reagent alone. organic-chemistry.orgchem-station.com This method has been adapted for continuous flow synthesis, allowing for the on-demand generation of highly concentrated i-PrMgCl·LiCl solutions. nih.gov

Transition Metal-Free Reactivity Enhancements

The adduct of isopropylmagnesium chloride with lithium chloride (i-PrMgCl·LiCl), commonly known as a "Turbo Grignard" reagent, exhibits significantly enhanced reactivity compared to its conventional Grignard reagent counterpart. This heightened reactivity is primarily attributed to the presence of lithium chloride, which plays a crucial role in breaking down the polymeric aggregates of the Grignard reagent that are typically present in etheral solutions. This disaggregation leads to the formation of more soluble and kinetically more reactive monomeric or dimeric magnesium species, increasing the concentration of nucleophilic magnesate complexes in the solution. wikipedia.orgorganic-chemistry.org The result is a reagent that can participate in a variety of transition metal-free reactions under milder conditions and with a broader tolerance for sensitive functional groups. wikipedia.orgclockss.orgresearchgate.net

The enhanced nucleophilicity and basicity of i-PrMgCl·LiCl have enabled a range of transition metal-free transformations, most notably in halogen-magnesium exchange reactions. This method provides a powerful tool for the preparation of highly functionalized aryl and heteroaryl Grignard reagents from the corresponding organic bromides and iodides, a transformation that is often sluggish and inefficient with traditional Grignard reagents. wikipedia.orgorganic-chemistry.org The exchange reaction proceeds readily under mild conditions, tolerating a wide array of sensitive functionalities such as esters, nitriles, and even triazenes. clockss.orgresearchgate.netresearchgate.net

Furthermore, the increased reactivity of i-PrMgCl·LiCl has been harnessed in domino reactions. For instance, it facilitates a transition-metal-free, one-pot domino allylation of 2-pyridinyl Grignard reagents with polysubstituted allyl chlorides for the regioselective synthesis of pyridinyl-substituted 1,5-diene derivatives.

Another significant area of transition metal-free reactivity is the generation of magnesium carbenoids. The reaction of i-PrMgCl·LiCl with dihalomethanes at low temperatures allows for the efficient formation of these unstable intermediates, which can be subsequently trapped by various electrophiles. For example, the reaction with diiodomethane and an aldehyde can produce the corresponding iodohydrin in high yield. acs.org

The high basicity of i-PrMgCl·LiCl also allows it to act as an effective base for deprotonation reactions. It can be used to deprotonate terminal alkynes, generating acetylenic Grignard reagents that can then react with a variety of electrophiles. rsc.org

The following tables provide a summary of representative transition metal-free reactions involving i-PrMgCl·LiCl, showcasing the scope of substrates and electrophiles, along with the corresponding product yields.

Table 1: Halogen-Magnesium Exchange and Subsequent Electrophilic Quench

| Substrate | Electrophile | Product | Yield (%) |

| Iodoalkenyl derivative with a methyl ester | Propionaldehyde | E-allylic alcohol | 82 |

| Cyclic alkenyl iodides | Aldehydes, acid chlorides, etc. | Functionalized alkenes | 53-91 |

| Aryl bromide with ester group | Benzaldehyde | Functionalized alcohol | 90 |

Table 2: Domino Allylation Reaction

| Substrate | Reagent | Product |

| 2-Bromopyridine | Polysubstituted allyl chloride | Pyridinyl substituted 1,5-diene |

Table 3: Carbenoid Formation and Reaction

| Dihalomethane | Electrophile | Product | Yield (%) |

| Diiodomethane | Propanal | 1-Iodobutan-2-ol | 96 |

Table 4: Deprotonation of Terminal Alkynes

| Substrate | Electrophile | Product |

| Terminal alkyne | S-methyl methanethiosulfonate | (Methylthio)acetylene |

V. Diverse Applications of Isopropylmagnesium Chloride Lithium Chloride in Advanced Organic Synthesis

Preparation of Functionalized Organomagnesium Reagents

A key application of i-PrMgCl·LiCl is in the preparation of a wide array of functionalized organomagnesium reagents. This is often achieved through halogen-magnesium exchange reactions, which are significantly accelerated by the presence of LiCl. organic-chemistry.orgnih.govresearchgate.net This method allows for the synthesis of Grignard reagents from organic halides that contain sensitive functional groups, a task that is often challenging with conventional methods. nih.govwikipedia.org

The i-PrMgCl·LiCl complex is exceptionally effective for the preparation of functionalized aryl- and heteroarylmagnesium compounds from the corresponding organic bromides and iodides. organic-chemistry.orgtpu.ruresearchgate.net The LiCl-mediated bromine-magnesium exchange reaction proceeds smoothly at convenient temperatures, ranging from -15 °C to room temperature, and is applicable to large-scale preparations. organic-chemistry.orgtpu.ru This method demonstrates excellent chemoselectivity, tolerating a variety of sensitive functional groups such as esters, nitriles, and even some protected ketones and aldehydes. wikipedia.orgresearchgate.net

The enhanced reactivity of the "Turbo-Grignard" reagent allows for the efficient synthesis of Grignard reagents from electron-deficient and electron-rich aromatic and heteroaromatic systems. nih.gov For instance, aryl bromides containing ester groups can be converted to the corresponding Grignard reagents without the reagent attacking the ester functionality. organic-chemistry.org These generated organomagnesium compounds can then be trapped with various electrophiles to yield highly functionalized products in good to excellent yields. organic-chemistry.orgtpu.ru

Table 1: Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents using i-PrMgCl·LiCl and Subsequent Reaction with Electrophiles.

| Starting Material (Aryl/Heteroaryl Bromide) | Electrophile | Product | Yield (%) |

| 4-Bromobenzonitrile | PhCHO | 4-(hydroxy(phenyl)methyl)benzonitrile | 85 |

| Methyl 4-bromobenzoate | Allyl bromide | Methyl 4-allylbenzoate | 81 |

| 3-Bromopyridine | PhCOCl | Phenyl(pyridin-3-yl)methanone | 78 |

| 2,6-Dibromopyridine | (CH₃)₂CHCHO | 1-(6-bromopyridin-2-yl)-2-methylpropan-1-ol | 89 tpu.ru |

| 4-Bromo-N,N-dimethylaniline | I₂ | 4-Iodo-N,N-dimethylaniline | 88 |

The utility of i-PrMgCl·LiCl extends to the synthesis of functionalized alkenyl and dienyl magnesium reagents from the corresponding vinyl or dienyl halides. sigmaaldrich.comthomassci.comsigmaaldrich.com The halogen-magnesium exchange reaction provides a reliable method for generating these versatile intermediates, which can be difficult to prepare using other methods. The resulting alkenylmagnesium reagents can participate in a variety of subsequent reactions, including cross-coupling and addition to carbonyl compounds. acs.org This methodology is applicable to both acyclic and cyclic systems, allowing for the synthesis of a diverse range of substituted alkenes and dienes. smolecule.com

Table 2: Synthesis of Functionalized Alkenyl Magnesium Reagents and Subsequent Reactions.

| Starting Material (Alkenyl Halide) | Electrophile | Product | Yield (%) |

| (E)-1-Iodo-1-octene | CuCN, then allyl bromide | (E)-Undeca-1,4-diene | 82 |

| 1-Iodocyclohexene | PhCHO | Cyclohex-1-en-1-yl(phenyl)methanol | 75 |

| 2-Bromo-1,3-butadiene | Me₃SiCl | (2-((trimethylsilyl)methyl)allyl)trimethylsilane | 70 |

An innovative application of i-PrMgCl·LiCl is the generation of benzylic Grignard reagents through a sulfur-magnesium exchange reaction. sigmaaldrich.comthomassci.comsigmaaldrich.com This transformation allows for the preparation of benzylic organomagnesium compounds from readily available benzylic thioethers. The resulting benzylic Grignards can then be used in various carbon-carbon bond-forming reactions. This method provides a valuable alternative to the traditional preparation of benzylic Grignards from benzylic halides, which can sometimes be unstable or difficult to handle.

Carbon-Carbon Bond Formation Methodologies

Isopropylmagnesium chloride-lithium chloride is not only a precursor to functionalized Grignard reagents but also a key player in various carbon-carbon bond-forming reactions. Its unique properties facilitate reactions that are often inefficient with conventional organometallics.

The functionalized aryl- and heteroarylmagnesium reagents prepared using i-PrMgCl·LiCl are excellent partners in transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org For example, they can be efficiently coupled with alkyl and benzylic halides in the presence of a copper catalyst. acs.org This allows for the synthesis of a wide range of substituted aromatic and heteroaromatic compounds. The mild conditions and high functional group tolerance of the i-PrMgCl·LiCl system make it a powerful tool for the late-stage functionalization of complex molecules. organic-chemistry.org

A notable application of i-PrMgCl·LiCl is in the synthesis of 1,2-diketones. sigmaaldrich.comthomassci.comsigmaaldrich.com This can be achieved through the reaction of the Grignard reagent with α-amino acid derived Weinreb amides or other suitable acylating agents. This methodology provides a direct and efficient route to these important synthetic intermediates. The reaction is generally high-yielding and tolerates a range of functional groups on both the Grignard reagent and the acylating agent. smolecule.com

Construction of Complex Organic Frameworks

This compound (i-PrMgCl·LiCl), often referred to as a "Turbo Grignard" reagent, plays a pivotal role in the construction of complex organic frameworks. Its enhanced reactivity and solubility, compared to traditional Grignard reagents, facilitate the efficient formation of carbon-carbon bonds, which are fundamental to the assembly of intricate molecular architectures. This reagent is instrumental in synthesizing a wide array of organic structures, including those found in pharmaceuticals and agrochemicals. The presence of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species that readily participate in nucleophilic addition and substitution reactions. organic-chemistry.orgwikipedia.org This increased reactivity allows for the construction of highly functionalized molecules under mild conditions. rsc.orgresearchgate.net

The utility of i-PrMgCl·LiCl in building complex frameworks is demonstrated in its ability to generate other functionalized Grignard reagents through halogen-magnesium exchange. wikipedia.orgresearchgate.net This method is compatible with a broad spectrum of sensitive functional groups, such as esters, nitriles, and even some ketones, which would not be tolerated by conventional organometallic reagents. harvard.edu For instance, aryl and heteroaryl Grignard reagents, which are key building blocks for many complex structures, can be prepared efficiently from their corresponding bromides or iodides. organic-chemistry.orgsemanticscholar.org These in situ generated organomagnesium species can then be reacted with various electrophiles to forge new carbon-carbon bonds, systematically building up the desired organic framework. rsc.org

The reagent's application extends to the synthesis of polyfunctional organometallics that are otherwise difficult to prepare. This capability has made i-PrMgCl·LiCl an indispensable tool for chemists aiming to construct novel and complex molecular scaffolds with high precision and efficiency.

| Application Area | Key Advantage of i-PrMgCl·LiCl | Example Transformation |

| Pharmaceutical Synthesis | Tolerance of sensitive functional groups | Formation of functionalized diketones |

| Agrochemical Development | Efficient C-C bond formation | Synthesis of complex heterocyclic frameworks |

| Materials Science | Access to novel organic structures | Preparation of polyfunctional aromatic compounds |

Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms is a cornerstone of organic synthesis, and i-PrMgCl·LiCl has emerged as a powerful reagent in this domain. Its unique reactivity profile enables the efficient creation of C-N, C-S, and other carbon-heteroatom linkages, which are prevalent in a vast number of biologically active molecules and functional materials.

The synthesis of amines is of significant importance in medicinal chemistry and materials science. This compound facilitates the preparation of amines through electrophilic amination. sigmaaldrich.com This process typically involves the reaction of an organomagnesium compound, generated via halogen-magnesium exchange using i-PrMgCl·LiCl, with an electrophilic nitrogen source. The enhanced reactivity of the "Turbo Grignard" reagent allows for the efficient formation of a carbon-nitrogen bond.

This methodology provides a valuable alternative to traditional methods of amine synthesis. The reaction proceeds under mild conditions and is compatible with a variety of functional groups, expanding the scope of accessible amine structures. semanticscholar.org For example, aryl and heteroaryl amines can be synthesized from the corresponding halides by first forming the Grignard reagent with i-PrMgCl·LiCl and then quenching with an appropriate aminating agent. While some methodologies exist for the amination of organomagnesium compounds with N-chloroamines, the use of i-PrMgCl·LiCl generated reagents offers a broad application scope. zlibrary.to

| Substrate Type | Aminating Agent | Product Class | Reference |

| Aryl Halides | N-Chloroamines | Tertiary Aryl Amines | zlibrary.to |

| Heteroaryl Halides | Electrophilic Azides | Primary Heteroaryl Amines | nih.gov |

| Alkenyl Iodides | Diaziridines | Chiral Alkenyl Amines | N/A |

Pyridine (B92270) N-oxides are versatile intermediates in organic synthesis, allowing for functionalization of the pyridine ring at positions that are otherwise difficult to access. researchgate.netscripps.edu The use of i-PrMgCl·LiCl enables the efficient magnesiation of halogenated pyridine N-oxides through iodine- or bromine-magnesium exchange. nih.gov

This approach provides a powerful tool for the regioselective functionalization of the pyridine N-oxide scaffold. nih.gov Notably, a bromine atom located at the 2- or 6-position, adjacent to the N-oxide, can be selectively exchanged in the presence of halogens at other positions. The resulting magnesium intermediates can then react with a range of electrophiles to introduce diverse substituents onto the pyridine N-oxide core. nih.gov This method has significantly expanded the synthetic utility of pyridine N-oxides, providing access to a wide array of substituted pyridines after a subsequent deoxygenation step.

| Halogenated Pyridine N-Oxide | Position of Halogen Exchange | Subsequent Electrophile | Resulting Functional Group |

| 2-Iodopyridine N-oxide | 2-position | Aldehyde | Hydroxymethyl |

| 2-Bromopyridine N-oxide | 2-position | Allyl bromide | Allyl |

| 2,4-Dibromopyridine N-oxide | 2-position (selectively) | Benzoyl chloride | Benzoyl |

Applications in Complex Molecule and Natural Product Synthesis

The unique reactivity and functional group tolerance of i-PrMgCl·LiCl have made it an invaluable reagent in the synthesis of complex molecules and natural products. Its ability to generate highly functionalized organomagnesium intermediates under mild conditions allows for the construction of intricate molecular architectures that are often found in biologically active compounds. researchgate.netguidechem.com

Stereocontrol is a critical aspect of complex molecule synthesis. This compound has been successfully employed in various stereoselective transformations. It enables the preparation of functionalized acyclic alkenylmagnesium reagents from the corresponding alkenyl iodides with high stereoselectivity. researchgate.net This process tolerates sensitive functional groups like nitriles and esters. researchgate.netclockss.org

Furthermore, the reaction of cyclopropyl (B3062369) bromides with i-PrMgCl·LiCl in a THF-dioxane solvent system provides the corresponding magnesiated cyclopropanes with complete retention of configuration. researchgate.net This stereospecificity is crucial for the synthesis of complex molecules containing precisely oriented cyclopropane (B1198618) rings. The reagent has also been used in copper-catalyzed conjugate additions to enones, leading to the formation of enol ethers as single diastereoisomers. rsc.org

| Transformation | Substrate | Key Feature | Product |

| I/Mg Exchange | Acyclic Alkenyl Iodide | High Stereoselectivity | (E)- or (Z)-Alkenylmagnesium Reagent |

| Br/Mg Exchange | Cyclopropyl Bromide | Complete Retention of Configuration | Stereodefined Cyclopropylmagnesium Reagent |

| Conjugate Addition | α,β-Unsaturated Ketone | High Diastereoselectivity | Silyl Enol Ether |

The utility of i-PrMgCl·LiCl is prominently highlighted in its application to the total synthesis of natural products. In the total synthesis of the tetracyclic alkaloid (-)-acutumine, i-PrMgCl·LiCl was used as an exchange reagent to prepare an alkenyl Grignard reagent via an I/Mg exchange reaction. This intermediate was then reacted with a Weinreb amide to construct a key α,β-unsaturated ketone precursor with excellent yield. guidechem.com

Another significant application is in the synthesis of Remdesivir, an antiviral drug. In a second-generation synthesis, the "Turbo Grignard" reagent is used to perform a halogen-metal exchange on an iodinated aminopyrrolotriazine intermediate. The resulting organometallic species is then coupled with a lactone to form a crucial carbon-carbon bond in the molecule's core structure. guidechem.com These examples underscore the critical role of i-PrMgCl·LiCl in modern total synthesis, enabling the efficient and chemoselective construction of complex, biologically active molecules. acs.orgnih.gov

| Natural Product/Complex Molecule | Key Step Involving i-PrMgCl·LiCl | Intermediate Formed | Purpose in Synthesis |

| (-)-Acutumine | I/Mg exchange on an alkenyl iodide | Alkenylmagnesium reagent | Synthesis of an α,β-unsaturated ketone precursor |

| Remdesivir | I/Mg exchange on a heteroaryl iodide | Heteroarylmagnesium reagent | Coupling with a lactone to form a key C-C bond |

| Ovalicin Mimics | I/Mg exchange on diiodoimidazole | Di-magnesiated imidazole | Sequential functionalization to build the core structure |

Strategic Reagent in Pharmaceutical and Fine Chemical Production

This compound complex (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent, has emerged as a vital tool in the production of high-value compounds within the pharmaceutical and fine chemical industries. sainorlaboratories.comnih.gov Its enhanced reactivity and solubility enable the efficient synthesis of complex molecular architectures required for active pharmaceutical ingredients (APIs) and their intermediates. sainorlaboratories.com The reagent's utility is particularly noted in the synthesis of small molecule drugs targeting a wide range of conditions, including viral infections, diabetes, obesity, cancer, and cardiovascular diseases. albemarle.com

The superior characteristics of i-PrMgCl·LiCl allow for its application in large-scale industrial production of fine chemicals and APIs. sainorlaboratories.com Its ability to facilitate challenging chemical transformations with high selectivity makes it a popular choice for discovery-scale projects in the pharmaceutical sector. nih.gov

A prominent example of its application is in the synthesis of a key intermediate for Gilead's antiviral drug, remdesivir. In this process, the "Turbo Grignard reagent" is employed to perform a crucial halogen-metal exchange on a protected iodinated aminopyrrolotriazine. guidechem.com This step is critical for constructing the core structure of the drug.

Further research has demonstrated the effectiveness of i-PrMgCl·LiCl in creating essential intermediates for other potential drug candidates. Its unique properties are instrumental in building the complex molecular frameworks that are fundamental to modern pharmaceuticals.

| Target Drug Class | Intermediate Synthesized | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Anticancer Agent | Functionalized Diketone | 78 | THF, inert atmosphere |

| Antibiotic | Acyclic Alkenyl Compound | 82 | THF, room temperature |

Continuous Flow Applications in Synthetic Chemistry

The adoption of this compound in continuous flow chemistry represents a significant advancement in process technology, offering improved safety, efficiency, and scalability over traditional batch methods. acs.org The precise control over reaction parameters, such as temperature and residence time, afforded by flow reactors enhances selectivity and yield. acs.org

One of the pioneering applications of i-PrMgCl·LiCl in this domain involved the generation and use of non-commercially available Grignard reagents in a continuous flow system. vapourtec.com In this setup, aryl iodides and bromides were reacted with the "turbo-Grignard" to produce the corresponding aryl-Grignard species, which were then immediately reacted with an electrophile to form a variety of products in excellent yields. vapourtec.com The presence of lithium chloride is crucial as it accelerates the halogen-magnesium exchange, making the reagent particularly suitable for these rapid, in-flow transformations. acs.orgnih.gov

This methodology has been extended to "flash chemistry," where highly unstable intermediates are generated and consumed in mere seconds. Researchers have successfully generated highly reactive and unstable halomethyl Grignard reagents, such as chloromethylmagnesium chloride, using i-PrMgCl·LiCl in a continuous flow reactor. acs.orgthieme-connect.com These magnesium carbenoids, which are often unstable even at cryogenic temperatures in batch processing, could be generated at a significantly higher temperature of -20°C with a residence time of just 1.0 second. thieme-connect.com The subsequent reaction with various aldehydes and ketones was completed in an additional 1.6 seconds, producing chlorohydrins and epoxides in very good to excellent yields. thieme-connect.com This approach avoids the need to store or handle toxic and explosive reagents while enabling transformations that are challenging under conventional conditions. acs.org

| Substrate (Electrophile) | Product Type | Yield (%) | Reaction Time (Generation + Quench) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Chlorohydrin | 66 | 2.6 s |

| Methyl 4-formylbenzoate | Chlorohydrin | 96 | 2.6 s |

| Furfural | Chlorohydrin | 98 | 2.6 s |

| Thiophene-2-carboxaldehyde | Chlorohydrin | 95 | 2.6 s |

| Acetophenone | Epoxide | 88 | 2.6 s |

| 4-Fluoroacetophenone | Epoxide | 92 | 2.6 s |

Recent developments have also focused on the on-demand synthesis of the "turbo-Grignard" reagent itself using continuous flow. Systems utilizing stratified packed-bed columns containing magnesium metal and lithium chloride allow for the continuous preparation of these valuable organometallic reagents, ensuring freshness and avoiding the batch-to-batch variability and safety issues associated with traditional synthesis methods. nih.govvapourtec.com

Vi. Future Research Directions and Emerging Trends

Exploration of Novel Reaction Pathways and Catalytic Roles

The enhanced reactivity of i-PrMgCl·LiCl opens avenues for discovering new chemical transformations. researchgate.netsemanticscholar.org While its role in halogen-magnesium exchange is well-established, researchers are exploring its application in more complex and catalytic reaction sequences. organic-chemistry.org

Future work is directed towards:

Catalytic Cross-Coupling: Expanding the scope of i-PrMgCl·LiCl and its derivatives in transition-metal-catalyzed cross-coupling reactions is a significant area of interest. rsc.orgvander-lingen.nl Research into its application in Kumada-type couplings continues to be relevant. vander-lingen.nl

Novel Nucleophilic Additions: Investigating the addition of i-PrMgCl·LiCl to a wider range of electrophiles, particularly those that are less reactive, could lead to new methods for carbon-carbon bond formation.

Polymerization: The use of i-PrMgCl·LiCl and related reagents in polymerization reactions, such as Universal Grignard Metathesis Polymerization (GRIM), is an emerging application that leverages the reagent's solubility and reactivity. vander-lingen.nl

Generation of Reactive Intermediates: The ability of i-PrMgCl·LiCl to generate other highly functionalized organometallic reagents in situ remains a fertile ground for research. rsc.orgkanto.co.jp This includes the preparation of functionalized benzynes and other transient species for use in cycloaddition reactions. rsc.org

Development of New Derivatives and Related Magnesium Reagents

The success of i-PrMgCl·LiCl has spurred the development of a new generation of magnesium reagents with tailored reactivity and selectivity. semanticscholar.org The "Turbo-Grignard" concept, which involves the addition of lithium chloride to break up magnesium-reagent aggregates, is being applied to other organomagnesium compounds. vander-lingen.nlwikipedia.org

Key trends in this area include:

New "Turbo-Grignard" Reagents: Researchers are developing other alkylmagnesium chloride-lithium chloride complexes, such as sec-butylmagnesium chloride-lithium chloride (s-BuMgCl·LiCl), to offer different steric and electronic properties. nih.gov

Knochel-Hauser Bases: The development of mixed lithium-magnesium amide bases, like TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), by reacting i-PrMgCl·LiCl with secondary amines has created highly soluble and reactive bases for selective deprotonation. vander-lingen.nlnih.gov

Heavy Grignard Reagents: Mechanochemical methods are being explored to synthesize calcium-based "heavy Grignard reagents," which exhibit novel reactivity due to the higher polarity of the calcium-carbon bond. hokudai.ac.jp

Table 1: Examples of Developed Magnesium Reagents and Their Applications

| Reagent Name | Formula | Key Application Area | Reference |

|---|---|---|---|

| sec-Butylmagnesium chloride-lithium chloride | s-BuMgCl·LiCl | Halogen-magnesium exchange | nih.gov |

| Knochel-Hauser Base | TMPMgCl·LiCl | Selective deprotonation of (hetero)arenes | vander-lingen.nlnih.gov |

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation

A deeper understanding of the structure and reactivity of i-PrMgCl·LiCl in solution is crucial for optimizing existing reactions and designing new ones. The exact nature of the active species and the precise role of lithium chloride have been topics of intense investigation. researchgate.netnih.gov Advanced analytical and computational techniques are providing unprecedented insights.

Current research efforts are focused on:

Spectroscopic Studies: In-solution NMR spectroscopy, including Diffusion-Ordered Spectroscopy (DOSY) and Heteronuclear Overhauser Effect Spectroscopy (HOESY), is being used to probe the existence and size of various species in solution. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction has been instrumental in determining the solid-state structures of related reagents and adducts, such as [t-Bu2Mg·LiCl·4thf], providing clues about the coordination environment of the magnesium and lithium centers. researchgate.netnih.gov Although a definitive crystal structure of i-PrMgCl·LiCl itself remains elusive, these studies help to understand the fundamental interactions. rsc.org

Computational Modeling: Ab initio molecular dynamics simulations and quantum chemical calculations are being employed to model the behavior of i-PrMgCl·LiCl in solution. nih.govchemrxiv.orgchemrxiv.orgacs.org These studies investigate the Schlenk equilibrium, the aggregation of LiCl, and its interaction with Grignard species like MgCl2. nih.govchemrxiv.orgacs.org Computational models suggest that LiCl shifts the Schlenk equilibrium, promoting a higher concentration of the highly reactive dialkylmagnesium species, while also forming smaller, more soluble mixed Li:Mg:Cl clusters. chemrxiv.orgacs.org This increased abundance of more electron-rich "ate" complexes is believed to be a key reason for the enhanced reactivity. researchgate.net

Integration into Automated Synthesis Platforms

The integration of i-PrMgCl·LiCl into automated and continuous flow synthesis platforms represents a major step towards safer, more efficient, and reproducible chemical manufacturing. beilstein-archives.org The high reactivity and exothermic nature of Grignard reactions make them well-suited for the precise control offered by flow chemistry. acs.orgresearchgate.net

Emerging trends in this area include:

Continuous Flow Synthesis: The generation of i-PrMgCl·LiCl and its subsequent reactions are being performed in continuous flow reactors. acs.orgrsc.orgresearchgate.net This approach offers superior heat and mass transfer, allowing for better temperature control and safer handling of these reactive species. researchgate.net

On-Demand Synthesis: Disposable cartridges containing packed beds of magnesium and lithium chloride are being developed for the on-demand, automated synthesis of "Turbo-Grignard" reagents. nih.govbeilstein-archives.org This "plug and flow" concept provides access to fresh reagents, independent of operator experience, and is particularly valuable in pharmaceutical research. nih.gov

Inline Monitoring: The use of inline analytical tools, such as ReactIR (Infrared Spectroscopy), allows for real-time monitoring of the Grignard formation and subsequent reactions in flow systems. researchgate.net This enables precise control over reaction parameters and facilitates process optimization. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis of i-PrMgCl·LiCl

| Parameter | Batch Protocol | Flow Protocol | Improvement Factor | Reference |

|---|---|---|---|---|

| Reaction Time | 12 h | 1.5 h | 8x faster | nih.gov |

| Concentration | 0.89 M | 2.10 M | 2.4x higher | nih.gov |

| Throughput | - | - | 7-fold increase | nih.gov |

| Space-Time Yield | - | - | 15-fold increase | nih.gov |

Sustainable Chemistry Aspects of Isopropylmagnesium Chloride-Lithium Chloride Utilization

Applying the principles of green chemistry to Grignard reactions is an area of growing importance. While i-PrMgCl·LiCl itself is not inherently "green," its high efficiency and reactivity can contribute to more sustainable chemical processes by reducing waste and energy consumption.

Future research is focusing on:

Greener Solvents: Evaluating alternative solvents to traditional ethers like THF is a key objective. rsc.org 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, has shown performance equal to or superior to THF for some Grignard reactions and is considered a greener alternative. rsc.org

Mechanochemical Synthesis: The use of mechanochemistry, such as ball-milling, to prepare Grignard reagents is a promising solvent-free or minimal-solvent approach. nih.govsciencedaily.com This technique uses mechanical force to initiate the reaction, drastically reducing the need for hazardous organic solvents and potentially lowering energy input compared to thermally heated reactions. sciencedaily.comrsc.org This method also simplifies the process by not requiring strictly anhydrous or oxygen-free conditions. sciencedaily.com

Atom and Energy Economy: The high yields and chemoselectivity often achieved with i-PrMgCl·LiCl contribute to better atom economy. rsc.org Furthermore, the ability to run reactions at milder temperatures and for shorter durations, as seen in flow synthesis, can lead to significant energy savings. nih.gov

常见问题

Basic: What safety protocols are critical when handling isopropylmagnesium chloride-lithium chloride (IPMgCl-LiCl) in laboratory settings?

Answer:

IPMgCl-LiCl is highly reactive with water and air, requiring stringent safety measures:

- Handling: Use inert atmosphere techniques (e.g., Schlenk lines or gloveboxes) to prevent moisture exposure . Wear flame-resistant lab coats, nitrile gloves, and face shields to mitigate risks from flammability (H225) and skin corrosion (H314) .

- Storage: Maintain under argon at 2–8°C for short-term use, but long-term stability may require –20°C .

- Quenching: Add reagent slowly to anhydrous alcohols (e.g., isopropanol) to control exothermic reactions. Avoid water-based quenching unless carefully diluted .

Basic: How does lithium chloride enhance the reactivity of isopropylmagnesium chloride in Grignard reactions?

Answer:

LiCl acts as a Lewis acid, stabilizing the Grignard reagent and increasing solubility in tetrahydrofuran (THF). This "Turbo Grignard" effect accelerates nucleophilic addition to electrophiles (e.g., carbonyl compounds) by reducing aggregation states of magnesium species . For example, LiCl·MgCl₂ intermediates improve regioselectivity in aryl halide couplings .

Advanced: How do variations in THF solvent concentration and temperature affect reaction kinetics with IPMgCl-LiCl?

Answer:

- Concentration: Solutions at 1.1–1.4 M in THF optimize reagent stability and reactivity. Lower concentrations (<1 M) reduce reaction rates, while higher concentrations risk precipitation .

- Temperature: Reactions typically proceed at –20°C to 25°C. Lower temperatures (–40°C) enhance selectivity in stereosensitive reactions (e.g., asymmetric alkylation), but may require longer reaction times .

Advanced: What analytical methods validate the formation of intermediates in IPMgCl-LiCl-mediated reactions?

Answer:

- In situ monitoring: Use ¹H/¹³C NMR spectroscopy in deuterated THF to track Grignard adduct formation .

- Titration: Quantify active Mg using Gilman’s method (iodine titration) to confirm reagent integrity .

- GC-MS: Analyze volatile byproducts (e.g., propane) to assess side reactions during quenching .

Basic: What solvent systems are compatible with IPMgCl-LiCl, and how do they influence reaction outcomes?

Answer:

- Primary solvent: THF is ideal due to its ability to solvate Mg-Li complexes. Alternatives like 2-methyl-THF offer similar polarity but higher boiling points .

- Co-solvents: Adding hexane or toluene reduces THF’s coordination strength, which can improve selectivity in sterically hindered reactions .

Advanced: How can researchers mitigate low yields in cross-coupling reactions using IPMgCl-LiCl?

Answer:

- Moisture control: Pre-dry solvents (THF over molecular sieves) and substrates to <10 ppm H₂O .

- Stoichiometry: Optimize LiCl:Mg ratio (typically 1:1) to balance reactivity and stability .

- Catalyst screening: Test transition-metal catalysts (e.g., FeCl₃ or CuCN) to enhance coupling efficiency with aryl halides .

Advanced: What strategies prevent peroxide formation during long-term storage of IPMgCl-LiCl?

Answer:

- Inert atmosphere: Store under argon with PTFE-lined caps to minimize O₂ ingress .

- Stabilizers: Add radical inhibitors (e.g., BHT) at 0.1% w/w to suppress peroxide generation .

- Monitoring: Test periodically using peroxide test strips and discard if yellow discoloration occurs .

Basic: How should contradictory storage recommendations (2–8°C vs. –20°C) for IPMgCl-LiCl be resolved?

Answer:

Storage conditions depend on usage frequency:

- Short-term (≤1 week): 2–8°C under argon suffices for daily laboratory use .

- Long-term (>1 week): –20°C minimizes decomposition, especially for sensitive applications (e.g., enantioselective synthesis) .

Advanced: What mechanistic insights explain IPMgCl-LiCl’s superior performance in low-temperature reactions compared to traditional Grignard reagents?

Answer:

The LiCl co-complex reduces the activation energy for alkyl transfer by stabilizing transition states. For example, at –40°C, IPMgCl-LiCl achieves >90% yield in ketone alkylation, whereas conventional Grignard reagents require higher temperatures (0°C) . Kinetic studies suggest LiCl accelerates Mg–C bond cleavage, enabling faster nucleophilic attack .

Basic: What are the primary degradation products of IPMgCl-LiCl, and how are they identified?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。